Dimethylmethoxy chromanol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
83923-51-7 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
2-methoxy-3,3-dimethyl-4H-chromen-2-ol |
InChI |
InChI=1S/C12H16O3/c1-11(2)8-9-6-4-5-7-10(9)15-12(11,13)14-3/h4-7,13H,8H2,1-3H3 |
InChI Key |
HUROKFLBHRXWRY-UHFFFAOYSA-N |
SMILES |
CC1(CCC2=CC(=C(C=C2O1)OC)O)C |
Canonical SMILES |
CC1(CC2=CC=CC=C2OC1(O)OC)C |
Synonyms |
3,4-dihydro-6-hydroxy-7-methoxy-2,2-dimethyl-1(2H)-benzopyran CR 6 CR-6 compound |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of Dimethylmethoxy Chromanol
Strategies for Chromanol Core Synthesis
The foundational structure of dimethylmethoxy chromanol is the chromanol ring, a bicyclic heterocycle. rsc.org The synthesis of this core is a critical first step and can be achieved through various methods. One common approach involves the cyclization of substituted 1,4-benzoquinones. nih.gov This process forms the characteristic 2-methyl-3,4-dihydro-2H-chromen-6-ol structure. rsc.org
Researchers have developed innovative and efficient methods for creating the chromanol core. For instance, a "green" method utilizes a chiral hypoiodite (B1233010) oxidative organocatalyst and a peroxide co-oxidant to facilitate the cyclic ether formation in single-ring aromatic substrates. acs.org This particular method is noted for its high efficiency, enantioselectivity, and environmentally friendly conditions. acs.org Another strategy employs a copper(I)-catalyzed cyclization cascade of ynols, which can proceed via a 6-exo-dig cyclization to form methylene (B1212753) 4-chromanol (B72512) derivatives. rsc.org Additionally, visible light photoredox-catalyzed aldehyde-olefin cyclization represents a formal hydroacylation of alkenes and provides a route to chromanol derivatives under mild conditions. acs.org
The biosynthesis of naturally occurring chromanols, such as tocopherols (B72186) (vitamin E), provides insights into potential synthetic strategies. In photosynthetic organisms, the process involves the condensation of homogentisic acid (HGA) with an isoprenoid side chain, followed by cyclization catalyzed by a tocopherol cyclase. rsc.orgunifr.ch While not a direct synthetic method for this compound, understanding these natural pathways can inspire the development of novel biomimetic synthetic routes.
Alkylation and Methoxylation Reactions for Target Compound Formation
Once the chromanol core is synthesized, the next crucial steps involve the introduction of methyl and methoxy (B1213986) groups to form this compound. These modifications are achieved through specific alkylation and methoxylation reactions.
Introduction of Methyl Groups via Alkylation (e.g., using methyl halides, potassium carbonate)
Alkylation is employed to add methyl groups to the chromanol ring. A common method involves the use of methyl halides, such as methyl iodide, in the presence of a base like potassium carbonate. The base facilitates the deprotonation of a hydroxyl group on the chromanol ring, creating a nucleophilic phenoxide ion that then reacts with the methyl halide in an SN2 reaction to form a methyl ether. While effective, traditional Friedel-Crafts alkylation of phenols can sometimes lead to poor yields due to polymerization and the formation of diarylmethane derivatives. wiley-vch.degoogle.com
Incorporation of Methoxy Groups through Nucleophilic Substitution (e.g., with methoxide (B1231860) ions)
The methoxy group is typically introduced through a nucleophilic substitution reaction. This often involves the use of methoxide ions (CH₃O⁻) which act as a nucleophile, attacking an appropriate electrophilic site on the chromanol ring or a precursor. The specifics of this reaction, such as the leaving group on the chromanol precursor, are critical for the success of the methoxylation step.
Optimization of Reaction Parameters
To maximize the yield and purity of this compound, careful optimization of reaction parameters is essential. Key factors that are controlled include temperature and the use of catalytic systems.
Temperature Regimes (e.g., 60–80°C)
The temperature at which the synthesis is carried out significantly impacts the reaction rate and the formation of byproducts. For the synthesis of this compound, a temperature range of 60–80°C is often employed. Studies on related compounds, like tocopherols, have shown that temperature can affect antioxidant activity, with effectiveness decreasing at very high temperatures (e.g., above 150°C). researchgate.net While not directly related to synthesis, this highlights the thermal sensitivity of the chromanol structure. In some synthetic approaches for chromanol derivatives, reactions are conducted at room temperature or even lower temperatures, depending on the specific methodology. rsc.org For instance, low-temperature treatment (7.5°C) has been studied in the context of tocopherol's role in plant adaptation. nih.gov
Catalytic Systems (e.g., phase-transfer catalysts like tetrabutylammonium (B224687) bromide)
Catalysts are frequently used to enhance the efficiency of the synthesis. Phase-transfer catalysts (PTCs), such as tetrabutylammonium bromide, are particularly useful. PTCs facilitate the transfer of reactants between immiscible phases (e.g., an aqueous phase and an organic phase), thereby increasing the reaction rate. wikipedia.orgcrdeepjournal.org These catalysts are often quaternary ammonium (B1175870) or phosphonium (B103445) salts that can form ion pairs with anions, making them soluble in the organic phase where the reaction with the substrate occurs. wikipedia.org The choice of the phase-transfer catalyst is crucial and can significantly influence the outcome of the reaction. Chiral phase-transfer catalysts have also been developed for asymmetric synthesis, allowing for the creation of specific stereoisomers. nih.govmdpi.com
Interactive Data Table: Reaction Parameters for Chromanol Synthesis
| Parameter | Condition | Rationale |
| Temperature | 60–80°C | Optimizes reaction rate while minimizing byproduct formation for this compound synthesis. |
| Catalyst | Tetrabutylammonium Bromide | Acts as a phase-transfer catalyst to enhance reaction efficiency between immiscible reactants. |
| Solvent | Dimethylformamide (DMF) or Acetone (B3395972) | Polar aprotic solvents that are suitable for the alkylation and methoxylation reactions. |
| Base (for Alkylation) | Potassium Carbonate | Facilitates the deprotonation of the hydroxyl group on the chromanol core. |
Solvent Selection (e.g., polar aprotic solvents such as dimethylformamide, acetone)
The synthesis of this compound often involves the use of polar aprotic solvents. These solvents possess a notable polarity and a high dielectric constant but lack the ability to donate protons for hydrogen bonding. wikipedia.orgbrofind.com This characteristic is particularly advantageous in reactions involving charged intermediates or polar reagents, as these solvents can effectively solvate cations and, to a lesser extent, anions, without interfering with the reaction mechanism through hydrogen bonding. researchgate.net
Commonly employed polar aprotic solvents in the synthesis of chromanol derivatives include dimethylformamide (DMF) and acetone.
Dimethylformamide (DMF): With its high boiling point and excellent solvating power for a wide range of organic and inorganic compounds, DMF is a versatile solvent for chemical synthesis. wikipedia.orgbrofind.com In the context of this compound synthesis, DMF can facilitate nucleophilic substitution reactions, which are often integral to the construction of the chromanol core and the introduction of its functional groups.
Acetone: As a relatively low-boiling and cost-effective polar aprotic solvent, acetone is also a suitable medium for certain synthetic steps. wikipedia.org Its ability to dissolve a variety of organic compounds makes it useful in reactions where moderate polarity is required.
The selection of a specific polar aprotic solvent is contingent upon several factors, including the nature of the reactants, the reaction temperature, and the desired reaction rate. The properties of several polar aprotic solvents are summarized in the table below.
| Solvent | Chemical Formula | Boiling Point (°C) | Dielectric Constant |
| Acetone | (CH₃)₂CO | 56.1 | 21.8 |
| Dimethylformamide (DMF) | (CH₃)₂NCHO | 153 | 36.7 |
| Dimethyl Sulfoxide (B87167) (DMSO) | (CH₃)₂SO | 189 | 46.7 |
| Acetonitrile | CH₃CN | 82 | 38.3 |
Purification and Characterization Techniques in Synthetic Studies
Following the synthesis of this compound, rigorous purification and characterization are imperative to ensure the identity, purity, and structural integrity of the compound. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.
Purification Techniques:
Column Chromatography: This is a fundamental technique for the separation and purification of organic compounds. In the case of this compound, a silica (B1680970) gel stationary phase is often used with a solvent system such as a hexane/ethyl acetate (B1210297) mixture to separate the desired product from unreacted starting materials and byproducts.
High-Performance Liquid Chromatography (HPLC): For analytical and preparative-scale purification, HPLC offers higher resolution and efficiency compared to traditional column chromatography. Different HPLC methods, including those with fluorescence detection, can be utilized to quantify and isolate chromanol derivatives with high purity.
Crystallization: This technique is employed to obtain highly pure crystalline solids of this compound. The crude product is dissolved in a suitable solvent or solvent mixture and allowed to cool slowly, leading to the formation of crystals as the solubility decreases.
Characterization Techniques:
A variety of analytical methods are used to confirm the structure and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are powerful tools for elucidating the molecular structure of this compound. vulcanchem.com These techniques provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, allowing for unambiguous structure confirmation.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of this compound and to gain insights into its fragmentation patterns. brieflands.com This information helps to confirm the elemental composition and structural features of the compound.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the this compound molecule. The characteristic absorption bands in the IR spectrum correspond to specific vibrational modes of the chemical bonds, such as O-H (hydroxyl) and C-O (ether) bonds.
Electron Spin Resonance (ESR) Spectroscopy: Also known as Electron Paramagnetic Resonance (EPR) spectroscopy, this technique is particularly useful for studying the antioxidant properties of chromanol derivatives. nih.govresearchgate.net It can be used to detect and characterize the free radicals that are scavenged by this compound. nih.gov
The following table summarizes the key purification and characterization techniques used for this compound.
| Technique | Purpose |
| Column Chromatography | Primary purification of the crude product. |
| High-Performance Liquid Chromatography (HPLC) | High-resolution analytical and preparative purification. |
| Crystallization | Obtaining the final product in a highly pure, crystalline form. |
| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) | Detailed structural elucidation. vulcanchem.com |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns. brieflands.com |
| Infrared (IR) Spectroscopy | Identification of functional groups. |
| Electron Spin Resonance (ESR) Spectroscopy | Studying antioxidant activity and radical scavenging mechanisms. nih.govresearchgate.net |
Design and Synthesis of Novel Analogues for Structure-Activity Relationship (SAR) Investigations
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. In the case of this compound, the design and synthesis of novel analogues aim to explore and optimize its antioxidant properties. vulcanchem.com
The core of these investigations lies in systematically modifying the this compound structure and evaluating the impact of these changes on its efficacy as an antioxidant. The chromanol ring system is a key feature, and modifications often focus on the substituents on this ring. vulcanchem.com
Key areas of structural modification include:
Substitution pattern on the chromanol ring: The number and position of methyl and methoxy groups on the aromatic part of the chromanol ring can significantly influence its electron-donating ability and, consequently, its antioxidant capacity. mdpi.com
Synthesis of derivatives with different side chains: While this compound itself has a relatively simple structure, creating analogues with different alkyl or functionalized side chains can modulate its lipophilicity and cellular uptake.
The synthesis of these novel analogues typically follows established synthetic routes for chromanols, with modifications to incorporate the desired structural changes. These synthetic strategies often involve multi-step sequences, including condensation reactions, cyclizations, and functional group interconversions.
Molecular and Cellular Mechanisms of Action
Antioxidant and Redox Regulatory Mechanisms
Dimethylmethoxy chromanol (DMC), a synthetic analog of gamma-tocopherol, is a potent antioxidant that provides comprehensive protection against various reactive species. regimenlab.comgoogle.com Its unique molecular structure, designed to be similar to vitamin E, allows it to effectively neutralize threats to cellular health. paulaschoice.nlnih.govnih.gov This compound is recognized for its capacity to scavenge not only reactive oxygen species (ROS) but also reactive nitrogen species (RNS) and reactive carbonyl species (RCS), offering a broader shield against oxidative stress compared to many traditional antioxidants. myskinrecipes.comchenlangbio.com
Direct Scavenging of Reactive Species
This compound's primary mechanism of action lies in its ability to directly neutralize harmful reactive species that contribute to cellular damage and aging. incidecoder.com This broad-spectrum scavenging activity is a key attribute that distinguishes it from other antioxidants.
Reactive Oxygen Species (ROS) Neutralization
Reactive oxygen species are natural byproducts of oxygen metabolism and play roles in cell signaling. google.com However, excessive ROS levels due to environmental stressors can lead to significant cellular damage, a state known as oxidative stress. google.comresearchgate.netnih.gov this compound effectively scavenges these ROS, mitigating their damaging effects. myskinrecipes.com This includes protection against oxygen free radicals generated by ultraviolet A (UVA) radiation. chenlangbio.com
Reactive Nitrogen Species (RNS) Detoxification
In addition to its effects on ROS, this compound is also proficient at detoxifying reactive nitrogen species. incidecoder.com RNS, like ROS, are involved in cell signaling but can be detrimental at high concentrations. nih.gov DMC's ability to neutralize these nitrogen-based radicals provides an additional layer of cellular protection. regimenlab.comchenlangbio.com
Carbonyl Radical Scavenging
A distinguishing feature of this compound is its capacity to scavenge carbonyl radicals. myskinrecipes.com This triple-protection capability against ROS, RNS, and RCS makes it a comprehensive antioxidant for combating a wide array of oxidative threats. myskinrecipes.comchenlangbio.comjournals.co.za
Singlet Molecular Oxygen Quenching Pathways
Singlet molecular oxygen is a non-radical reactive oxygen species implicated in photooxidation processes associated with skin aging and other photodamage. nih.govresearchgate.net Research has demonstrated that this compound is a potent quencher of singlet oxygen. nih.govmyskinrecipes.com Studies monitoring the near-infrared phosphorescence of singlet oxygen have quantified this quenching ability.
In solution, this compound was found to quench singlet oxygen with a rate constant of (1.3 ± 0.1) × 10⁸ M⁻¹ s⁻¹. nih.govresearchgate.net This efficiency was also observed in ex vivo porcine skin samples, where treatment with DMC resulted in a significant reduction in the lifetime and emission intensity of singlet oxygen. regimenlab.comnih.govresearchgate.net
Specific Inhibition of Peroxynitrite Formation
Peroxynitrite is a potent and destructive reactive nitrogen species. This compound exhibits a specific and potent inhibitory action against the formation of peroxynitrite. regimenlab.comgoogle.comgoogle.com This targeted inhibition prevents the subsequent cellular damage induced by this aggressive oxidant, including lipid peroxidation. regimenlab.com By preventing damage from both peroxynitrite anions and nitric oxide, DMC further solidifies its role as a powerful cellular protector. regimenlab.comchenlangbio.com
Interactive Data Table: Antioxidant Efficacy of this compound
| Parameter | Finding | Source(s) |
| Singlet Oxygen Quenching Rate | (1.3 ± 0.1) × 10⁸ M⁻¹ s⁻¹ in solution. | nih.govresearchgate.net |
| Protective Scope | Scavenges Reactive Oxygen Species (ROS), Reactive Nitrogen Species (RNS), and Reactive Carbonyl Species (RCS). | myskinrecipes.comchenlangbio.com |
| Primary Mechanism | Direct scavenging of free radicals. | incidecoder.com |
| Specific Inhibition | Potently inhibits peroxynitrite-induced damage. | regimenlab.comgoogle.comgoogle.comchenlangbio.com |
Modulation of Endogenous Antioxidant Defense Systems
This compound exerts its protective effects primarily by enhancing the body's own antioxidant capabilities. This is achieved through the activation of signaling pathways and the increased production of vital antioxidant enzymes.
Activation of the NRF2-KEAP1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (NRF2)-Kelch-like ECH-associated protein 1 (KEAP1) signaling pathway is a master regulator of the antioxidant response in cells. frontiersin.org Under normal conditions, KEAP1 binds to NRF2, targeting it for degradation. However, in the presence of oxidative stress or certain bioactive compounds, this bond is disrupted. researchgate.netmsjonline.org this compound is reported to activate the NRF2-KEAP1 pathway. This activation allows NRF2 to translocate to the nucleus, where it binds to the antioxidant response element (ARE), a specific DNA sequence. nih.govsemanticscholar.org This binding initiates the transcription of a suite of genes encoding for antioxidant and cytoprotective enzymes, thereby fortifying the cell's defense against oxidative damage. frontiersin.orgnih.govsemanticscholar.org
Upregulation of Superoxide (B77818) Dismutase (SOD) Isoforms (e.g., SOD1, SOD2, SOD3)
Superoxide dismutase (SOD) is a critical frontline antioxidant enzyme that catalyzes the dismutation of the highly reactive superoxide anion into oxygen and the less reactive hydrogen peroxide. wikipedia.org There are three main isoforms of SOD in humans: SOD1 (copper-zinc SOD) located in the cytoplasm, SOD2 (manganese SOD) in the mitochondria, and SOD3 (extracellular SOD). wikipedia.orgresearchgate.net
Research has shown that this compound can significantly enhance SOD activity. In a study involving human keratinocyte cells (HaCaT) exposed to UVB radiation, a combination of this compound and turmeric root extract at a 1:1 weight ratio was found to increase SOD activity by over 100% compared to untreated cells. While pretreatment with this compound alone did not preserve SOD activity after UVB exposure, the synergistic effect with turmeric root extract was substantial. nih.gov This combination also led to an increase in the mRNA expression of SOD1, SOD2, and SOD3. semanticscholar.org
| Treatment Group | Fold Increase in SOD Activity (vs. Single Treated Groups) | Source |
| DMC and TRE (1:1) | > 1-fold | researchgate.netnih.gov |
DMC: this compound, TRE: Turmeric root extract
Enhancement of NAD(P)H Quinone Oxidoreductase 1 (NQO1) Expression
NAD(P)H Quinone Oxidoreductase 1 (NQO1) is a cytosolic flavoenzyme that plays a vital role in protecting cells against oxidative stress by catalyzing the two-electron reduction of quinones to less reactive hydroquinones. japsonline.com The expression of the NQO1 gene is, in part, regulated by the NRF2 pathway. japsonline.com
Studies have demonstrated that this compound can boost the expression of NQO1. In UVB-treated HaCaT cells, a combination of this compound and turmeric root extract at a 1:1 weight ratio elevated NQO1 expression by more than 50%. researchgate.netnih.gov This finding further underscores the compound's ability to enhance the cellular antioxidant defense network.
| Treatment Group | Increase in NQO1 Expression | Source |
| DMC and TRE (1:1) | > 50% | researchgate.netnih.gov |
DMC: this compound, TRE: Turmeric root extract
Induction of Glutathione Production
While direct studies detailing the specific induction of Glutathione production by this compound are not extensively available in the provided search results, Glutathione is a key component of the cellular antioxidant system. myskinrecipes.comnih.gov The activation of the NRF2 pathway, a known mechanism of this compound, is also linked to the regulation of genes involved in Glutathione synthesis. frontiersin.org
Methionine Sulfoxide (B87167) Reductase (Msr) Expression and Activity Modulation
Methionine sulfoxide reductases (Msr) are a family of enzymes crucial for repairing proteins that have been damaged by oxidation. semanticscholar.orgmdpi.com They catalyze the reduction of methionine sulfoxide back to methionine, thereby restoring protein function. semanticscholar.orgmdpi.com
Inventors have demonstrated that this compound can stimulate the expression of genes coding for the enzyme methionine sulfoxide reductase (Msr), specifically acting on both MsrA and MsrB. google.com Furthermore, it has been shown to stimulate the activity of Msr in human keratinocytes in culture, with a 0.05% dose increasing activity by 44%. google.com This action helps to reduce the levels of oxidized proteins, restoring their functionality. google.com
Stimulation of MsrA Gene Expression
The MsrA gene encodes for Methionine Sulfoxide Reductase A, an enzyme that specifically reduces the S-epimer of methionine sulfoxide. nih.gov Research indicates that this compound stimulates the expression of the MsrA gene. google.com This stimulation is a key part of the compound's mechanism for reducing the accumulation of oxidized proteins within cells. google.com
| Compound | Effect on Msr Activity (Human Keratinocytes) | Source |
| This compound (0.05%) | 44% increase | google.com |
Stimulation of MsrB Gene Expression
This compound has been shown to reduce the levels of oxidized proteins by stimulating the expression of methionine sulfoxide reductase (Msr) enzymes. These enzymes, specifically MsrA and MsrB, repair oxidative damage to methionine residues within proteins, restoring their function. The oxidation of methionine to methionine sulfoxide can inactivate proteins crucial for skin health, such as α1-antitrypsin, an inhibitor of elastase. google.com
Research conducted on normal human epidermal keratinocytes (NHK) demonstrated that this compound stimulates the expression of genes coding for both MsrA and MsrB. google.com Notably, the compound exhibits a greater inductive activity on the expression of the msrb gene compared to the msra gene, indicating a specificity of action in reducing the R-form of methionine sulfoxide. google.com This targeted activity suggests a specific mechanism for reversing a particular type of oxidative protein damage. google.com
In addition to stimulating gene expression, this compound has been found to directly enhance the enzymatic activity of the Msr system. In cultured human keratinocytes, treatment with this compound at a 0.05% concentration resulted in a 44% increase in Msr activity. google.com This dual action of both stimulating the synthesis of Msr enzymes and increasing their activity contributes to a more robust cellular defense against protein oxidation. google.com
Protection of Biological Macromolecules from Oxidative Damage
Exposure to environmental aggressors and endogenous processes generates reactive oxygen species (ROS), which can damage essential cellular macromolecules, including lipids, proteins, and DNA, leading to cellular dysfunction and premature aging. nih.govresearchgate.net this compound is a potent antioxidant designed to protect these vital structures from oxidative attack. nih.govresearchgate.netpaulaschoice.fr
This compound effectively prevents the peroxidation of lipids, a destructive process that damages cell membranes and can compromise the skin's barrier function. regimenlab.comnih.gov Free radicals can induce the peroxidation of intercellular lipids within the stratum corneum, which can lead to a reduction in barrier function. researchgate.netnih.gov As a powerful antioxidant, this compound neutralizes the reactive species that initiate these damaging chain reactions. regimenlab.com Its protective effects extend to safeguarding lipophilic ingredients within formulations from degradation via lipid peroxidation. regimenlab.com This mechanism is crucial for maintaining the integrity and function of cellular and organelle membranes.
Beyond the reversible oxidation of methionine, proteins can suffer from irreversible oxidative damage in the form of carbonylation. This process, driven by reactive carbonyl species (RCS), is a key marker of severe oxidative stress. regimenlab.com this compound has demonstrated a capacity to protect cells by scavenging RCS. regimenlab.commyskinrecipes.com
Experimental studies have provided direct evidence of this protective effect. In one study, human keratinocytes were treated with this compound, and the level of protein carbonylation was measured by detecting carbonyl groups with 2,4-dinitrophenylhydrazine (B122626) (DNPH). The results showed a significant, concentration-dependent reduction in oxidized proteins. google.com Treatment with this compound solutions led to a decrease in the surface area of marked oxidized proteins by 19.43% and 48.97% for 0.001% and 0.002% solutions, respectively, compared to controls. google.com
| Treatment Group | Reduction in Oxidized Proteins (DNP Marking) | Significance vs. Control |
|---|---|---|
| Control (No Treatment) | - | - |
| This compound (0.001%) | -19.43% | Significant |
| This compound (0.002%) | -48.97% | Significant |
Data sourced from patent information involving the analysis of oxidized protein marking in treated cells. google.com
This compound contributes to the protection of cells from irreversible DNA damage. regimenlab.com Oxidative stress from sources like UV radiation is a known cause of damage to nucleic acids. researchgate.net By effectively scavenging a broad range of reactive species, this compound helps shield cellular DNA from the mutations and degradation that can arise from oxidative attack. nih.gov This protective action helps to preserve the genetic integrity of the cell and prevent the downstream consequences of DNA damage, such as premature skin aging. paulaschoice.fr
Protein Carbonylation Inhibition
Anti-inflammatory and Cellular Signaling Pathways
Modulation of the Nuclear Factor Kappa-light-chain-enhancer of activated B cells (NF-κB) Pathway
While direct, extensive research on the specific interaction between this compound and the Nuclear Factor Kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is limited in the reviewed literature, its role in mitigating inflammation is noted. The NF-κB pathway is a central regulator of inflammatory responses. nih.gov Other phenolic compounds and antioxidants have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. mdpi.com For instance, curcumin, a compound sometimes studied in conjunction with this compound, is known to suppress NF-κB signaling pathways. nih.govppm.edu.pl The combination of this compound and Turmeric Root Extract has been shown to synergistically attenuate UV-induced oxidative damage, which is often linked to inflammatory responses. nih.govresearchgate.net This suggests that part of its protective mechanism could involve the modulation of key inflammatory signaling cascades like the NF-κB pathway, a common target for anti-inflammatory cosmetic ingredients. mdpi.comcourage-khazaka.com
Regulation of Matrix Metalloproteinase (MMP) Expression (e.g., MMP-1, MMP-3)
Matrix metalloproteinases (MMPs) are a family of enzymes responsible for the degradation of extracellular matrix (ECM) proteins like collagen and elastin. nih.govnih.gov The expression of MMPs, particularly MMP-1 (collagenase) and MMP-3 (stromelysin-1), is upregulated by external stressors such as UV radiation, leading to the breakdown of the dermal matrix, a hallmark of photoaging. nih.govmdpi.com
Potential Impact on Cyclooxygenase-2 (COX-2) Activity
Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammatory processes and plays a role in mediating inflammatory responses in the skin. mdpi.comppm.edu.pl While other phenolic compounds have been shown to modulate COX-2 activity, there is currently no available scientific evidence from the conducted research to suggest that this compound directly impacts the activity or expression of Cyclooxygenase-2. mdpi.com Studies on the anti-inflammatory pathways of this compound have not focused on a direct interaction with COX-2.
Other Mechanistic Observations
Tyrosinase is the rate-limiting enzyme in the biochemical pathway responsible for melanin (B1238610) synthesis. nih.govscribd.com By inhibiting this enzyme, a compound can effectively reduce the production of melanin, making tyrosinase inhibition a primary target for skin-brightening agents. nih.govscribd.com
In vitro efficacy studies have been conducted on Dimethylmethoxy Chromanyl Palmitate, a stable ester derivative of this compound, to determine its effect on tyrosinase activity. These studies have demonstrated a notable inhibitory effect on both mushroom tyrosinase, which is often used in preliminary screening, and on endogenous human tyrosinase. scribd.commyskinrecipes.com One set of data showed that at a concentration of 1 mM, Dimethylmethoxy Chromanyl Palmitate inhibited mushroom tyrosinase activity by 37% and human tyrosinase activity by 43%. myskinrecipes.com Another technical brochure reported 37% inhibition of mushroom tyrosinase at 1 mM and 25% inhibition of human tyrosinase at a concentration of 0.25 mM. scribd.com This activity is significant as it directly interferes with the primary mechanism of melanogenesis, suggesting a potential to influence skin pigmentation. scribd.com
Interactive Table: In Vitro Tyrosinase Inhibition by Dimethylmethoxy Chromanyl Palmitate
The table below summarizes the findings from in vitro studies on the inhibitory effects of Dimethylmethoxy Chromanyl Palmitate on tyrosinase activity.
| Enzyme Source | Compound Concentration | Percent Inhibition (%) | Reference |
| Mushroom Tyrosinase | 1 mM | 37% | scribd.commyskinrecipes.com |
| Human Tyrosinase | 1 mM | 43% | myskinrecipes.com |
| Human Tyrosinase | 0.25 mM | 25% | scribd.com |
Preclinical and in Vitro/ex Vivo Research Models
Cellular Research Models
In vitro studies using cultured human skin cells are fundamental in elucidating the protective effects of Dimethylmethoxy chromanol against oxidative stress. Different cell lines, including keratinocytes and fibroblasts, have been employed to model the various cellular layers of the skin and their responses to environmental aggressors.
The immortalized human keratinocyte cell line, HaCaT, is a widely used model to represent the epidermal layer of the skin. These cells are particularly useful for studying the effects of ultraviolet (UV) radiation and the efficacy of antioxidant compounds.
Repeated exposure to UVB radiation is known to generate excessive reactive oxygen species (ROS), leading to oxidative stress and damage to skin cells. researchgate.netnih.govnih.govsciprofiles.com Research using HaCaT cells has explored the potential of this compound to mitigate this damage. In one key study, this compound (DMC) was investigated in combination with turmeric root extract (TRE) for its protective effects against UVB-induced oxidative damage in HaCaT cells. researchgate.netnih.govdp.tech The findings indicated that the combination of DMC and TRE at a 1:1 weight ratio could effectively attenuate the damage caused by UV exposure. researchgate.netnih.govnih.gov This protective action is attributed to the compound's ability to counteract the harmful accumulation of ROS that can damage cellular components like nucleic acids, proteins, and lipids. researchgate.netnih.gov
The skin possesses an endogenous antioxidant defense system, including enzymes like superoxide (B77818) dismutase (SOD) and NAD(P)H quinone oxidoreductase 1 (NQO1), which are crucial for neutralizing ROS. researchgate.netnih.gov Studies have shown that UVB radiation can impair this enzymatic defense system. nih.govnih.govsciprofiles.com
Research on HaCaT cells has demonstrated that this compound can enhance the skin's natural antioxidant capacity. While pretreating UVB-exposed HaCaT cells with DMC alone did not preserve the impaired SOD activity, a synergistic effect was observed when combined with turmeric root extract (TRE). nih.govnih.gov The combination of DMC and TRE at a 1:1 weight ratio was found to be optimal, significantly boosting endogenous antioxidant enzyme activity. researchgate.netnih.govnih.gov This combination increased SOD activity by more than 100% compared to untreated controls and elevated NQO1 expression by over 50%. nih.govnih.gov This synergistic action helps to restore the cellular redox homeostasis altered by oxidative stress. researchgate.net The mechanism is believed to involve the activation of the NRF2-KEAP1 pathway, which regulates the expression of these cytoprotective enzymes. nih.gov
Table 1: Effect of this compound (DMC) and Turmeric Root Extract (TRE) on Antioxidant Enzyme Activity in UVB-Treated HaCaT Cells
| Treatment Group | Key Finding | Reported Efficacy |
| DMC + TRE (1:1 Ratio) | Enhancement of Superoxide Dismutase (SOD) Activity | Increased SOD activity by over 100% compared to control. nih.gov |
| DMC + TRE (1:1 Ratio) | Enhancement of NAD(P)H Quinone Oxidoreductase 1 (NQO1) Expression | Boosted NQO1 expression by more than 50%. nih.govnih.gov |
| DMC + TRE (1:1 Ratio) | Synergistic Upregulation of SOD mRNA | Increased expression of SOD1, SOD2, and SOD3 mRNA. nih.gov |
Dermal fibroblasts are responsible for producing extracellular matrix components like collagen and are a key target of oxidative damage that leads to skin aging. nih.gov In vitro studies using human dermal fibroblast cell lines have shown that this compound offers protection against oxidative stress. wpachem.com In assays where fibroblasts were subjected to oxidative stress (e.g., induced by H₂O₂), treatment with this compound was found to significantly improve cell viability. Specifically, it has been reported to improve fibroblast viability by 80% in oxidative stress models. Reducing oxidative stress in fibroblasts is also linked to promoting the repair of the skin's barrier function. regimenlab.com
Cytotoxicity and cell viability tests, such as the MTT assay, are standard procedures in these studies. google.comsemanticscholar.org In HaCaT cells, this compound has been shown to be biocompatible, with specific concentrations selected for assays to ensure cell viability is not compromised. semanticscholar.org Similarly, in fibroblast studies, this compound improved viability under oxidative stress conditions.
The compound's impact on the redox state is demonstrated by its ability to scavenge a wide range of reactive species, including reactive oxygen species (ROS) and reactive nitrogen species (RNS). incidecoder.com This action prevents lipid peroxidation, protein oxidation, and DNA damage. chenlangbio.com By bolstering the activity of endogenous antioxidant enzymes (like SOD and NQO1) and stimulating protein repair systems (like Msr), this compound helps maintain cellular integrity and restore redox homeostasis in skin cells exposed to oxidative challenges. researchgate.netgoogle.com
Table 2: Summary of Cellular Research Findings for this compound
| Cell Model | Research Focus | Key Findings |
| HaCaT Keratinocytes | UVB-Induced Oxidative Damage | Attenuates UVB-induced damage, particularly when combined with TRE. researchgate.netnih.gov |
| Endogenous Antioxidant Enzymes | Synergistically boosts SOD and NQO1 activity. nih.gov | |
| Normal Human Epidermal Keratinocytes (NHK) | Gene Expression Analysis | Stimulates expression of MsrA and MsrB genes and increases Msr enzyme activity. google.com |
| Dermal Fibroblasts | Oxidative Stress | Protects against oxidative stress and improves cell viability. wpachem.com |
| Various Cell Lines | Cellular Viability & Redox State | Scavenges ROS and RNS, prevents cellular damage, and helps maintain redox homeostasis. chenlangbio.comincidecoder.com |
Studies on Ultraviolet B (UVB)-Induced Oxidative Damage
Ex Vivo Tissue Models
Porcine Skin Models for Singlet Oxygen Quenching and Permeation Studies
Ex vivo porcine skin is a frequently used substrate in dermatological research due to its structural and physiological similarities to human skin. This model has been instrumental in evaluating the efficacy of this compound in a tissue environment that mimics in vivo conditions.
Studies have specifically focused on the compound's ability to quench singlet molecular oxygen (¹O₂), a highly reactive, non-radical oxygen species implicated in photo-induced skin aging. incidecoder.com Research employing near-infrared phosphorescence monitoring has demonstrated that this compound is a potent quencher of singlet oxygen. In solution, it exhibits a quenching rate constant of (1.3 ± 0.1) × 10⁸ M⁻¹ s⁻¹. incidecoder.com When applied to ex vivo porcine skin samples, a significant reduction in both the lifetime and emission intensity of singlet oxygen was observed, confirming the compound's antioxidant activity within a complex biological membrane. incidecoder.com Topical creams containing 0.01% and 0.05% of the compound were shown to effectively quench singlet oxygen in this model.
Permeation studies using porcine ear skin have also been conducted to understand the compound's penetration profile. Confocal Raman microscopy was used to evaluate the penetration depth of a sunscreen formulation containing this compound. The results indicated that the formulation remained near the skin surface, with a maximum penetration depth of 11.2 ± 3.0 µm after 6 hours. This suggests that the compound primarily exerts its protective effects within the outer layers of the skin, such as the stratum corneum.
Table 1: Singlet Oxygen Quenching and Permeation Data in Porcine Skin Models
| Parameter | Method | Model | Finding |
|---|---|---|---|
| Singlet Oxygen Quenching Rate | Near-IR Phosphorescence | Solution | (1.3 ± 0.1) × 10⁸ M⁻¹ s⁻¹ incidecoder.com |
| Singlet Oxygen Lifetime | Near-IR Phosphorescence | Ex Vivo Porcine Skin | Clear reduction in lifetime and intensity incidecoder.com |
In Vitro Biochemical and Spectroscopic Assays for Antioxidant Potential
A variety of in vitro assays have been employed to quantify the antioxidant capacity of this compound and compare it to other well-known antioxidants.
Radical Scavenging Capacity Assays (e.g., TBA-assay)
The Thiobarbituric Acid (TBA) assay is a method used to assess lipid peroxidation by measuring malondialdehyde (MDA), a secondary product of oxidation. According to results from the TBA assay, this compound demonstrates more potent antioxidant activity than several benchmark compounds. incidecoder.comincidecoder.com It has been shown to be a more effective radical scavenger than butylated hydroxytoluene (BHT), trolox (B1683679) (a water-soluble vitamin E analog), and tocopherol itself. incidecoder.comincidecoder.com This indicates a high capacity for inhibiting lipid peroxidation, a key process in cellular damage.
Superoxide Dismutase (SOD) Mimetic Activity Characterization
Superoxide dismutase (SOD) is a critical endogenous antioxidant enzyme that catalyzes the dismutation of the superoxide anion (O₂⁻) into molecular oxygen and hydrogen peroxide. Some research suggests that this compound exhibits SOD mimetic activity, meaning it can simulate the detoxifying effect of the SOD enzyme on superoxide anions. google.comgoogle.com
Comparative Antioxidant Efficacy Studies with Benchmark Compounds (e.g., Vitamin C, Vitamin E, BHT, Resveratrol (B1683913), Ferulic Acid)
Comparative studies consistently position this compound as a highly potent antioxidant relative to other widely used compounds in skincare. Its efficacy is attributed to its ability to scavenge a broad range of reactive species, including both reactive oxygen species (ROS) and reactive nitrogen species (RNS). inci.guide
In direct comparisons, this compound has been reported to have significantly higher antioxidative power than Vitamin C, Vitamin E, and Coenzyme Q10. regimenlab.com One of the most striking findings is its potency relative to BHT; at a concentration of 0.05%, this compound showed an antioxidant ability 82 times higher than that of BHT. inci.guide
Further studies have compared it against resveratrol. In an oxidative stress assay conducted on human dermal fibroblasts, this compound demonstrated a superior protective capacity, resulting in an 80% improvement in cell viability, outperforming resveratrol in the same model. inci.guide This broad-spectrum and high-potency activity distinguishes it from many conventional antioxidants which may have a narrower range of action, such as Vitamin E primarily targeting lipid peroxidation.
Table 2: Comparative Antioxidant Efficacy of this compound
| Benchmark Compound | Assay/Model | Comparative Finding |
|---|---|---|
| BHT | Not specified | 82-fold higher antioxidant ability at 0.05% concentration inci.guide |
| Resveratrol | Oxidative Stress Assay (Human Dermal Fibroblasts) | Outperformed Resveratrol; led to 80% improvement in cell viability inci.guide |
| Vitamin E (Tocopherol) | TBA-assay | More potent antioxidant incidecoder.comincidecoder.com |
| Trolox | TBA-assay | More potent antioxidant incidecoder.comincidecoder.com |
| Vitamin C | General Comparison | Higher antioxidative power reported regimenlab.com |
| Coenzyme Q10 | General Comparison | Higher antioxidative power reported regimenlab.com |
Combinatorial Research and Synergistic Effects in Preclinical Systems
Synergistic Interactions with Botanical Extracts
Dimethylmethoxy chromanol (DMC), a synthetic antioxidant structurally similar to gamma-tocopherol, has demonstrated notable synergistic potential when combined with certain botanical extracts. nih.govresearchgate.netregimenlab.compaulaschoice.nl This synergy is particularly evident in the upregulation of the body's own antioxidant defense systems.
Co-administration with Turmeric Root Extract (TRE) in HaCaT Cells
Research involving the co-administration of this compound and Turmeric Root Extract (TRE) on human keratinocyte cells (HaCaT) has yielded promising results in mitigating oxidative damage induced by ultraviolet (UV) radiation. nih.govresearchgate.netnih.govdp.tech Studies have shown that a combination of DMC and TRE can synergistically attenuate the detrimental effects of UV exposure. nih.govnih.gov
The primary components of TRE are turmerones. nih.govdp.tech When combined, DMC and TRE exhibit complementary antioxidant mechanisms, leading to enhanced protective effects against oxidative damage in HaCaT cells following UVB exposure. nih.govresearchgate.netdp.tech
A key finding is the determination of an optimal ratio for this synergistic activity. A 1:1 weight ratio of DMC to TRE was identified as the most effective combination for enhancing the activity of endogenous antioxidant enzymes in HaCaT cells. nih.govresearchgate.net This specific ratio was shown to be crucial, as other mixing ratios did not produce the same level of enhancement. nih.gov
Synergistic Upregulation of Endogenous Antioxidant Enzymes (SOD, NQO1)
The combination of this compound and Turmeric Root Extract has been shown to synergistically boost the activity of crucial endogenous antioxidant enzymes, namely Superoxide (B77818) Dismutase (SOD) and NAD(P)H Quinone Dehydrogenase 1 (NQO1). nih.govnih.gov These enzymes are part of the first-line defense against reactive oxygen species (ROS). nih.govresearchgate.net
In studies on UVB-irradiated HaCaT cells, treatment with either DMC or TRE alone was insufficient to preserve the activity of SOD. nih.govnih.gov However, the co-treatment with a 1:1 ratio of DMC and TRE resulted in a significant enhancement of SOD activity, increasing it by more than 1-fold compared to treatment with either compound individually. nih.gov This synergistic effect extended to the protection of intracellular, mitochondrial, and extracellular forms of SOD (SOD1, SOD2, and SOD3). nih.gov
Similarly, the expression of NQO1, another critical antioxidant enzyme, was significantly upregulated in cells treated with the 1:1 combination of DMC and TRE. nih.gov This combination boosted NQO1 expression by over 50%. nih.govresearchgate.net In contrast, individual treatments did not produce a significant upregulation of NQO1 under the same conditions. nih.gov
The following table summarizes the synergistic effects on antioxidant enzyme activity:
| Treatment | Effect on SOD Activity (in UVB-irradiated HaCaT cells) | Effect on NQO1 Expression (in UVB-irradiated HaCaT cells) |
| This compound (DMC) alone | Unable to preserve impaired activity. nih.govnih.gov | Not enough to upregulate. nih.gov |
| Turmeric Root Extract (TRE) alone | Unable to preserve impaired activity. nih.govnih.gov | Not enough to upregulate. nih.gov |
| DMC and TRE (1:1 weight ratio) | Enhanced activity by over 100% compared to single treatments. nih.gov | Boosted expression by over 50%. nih.govresearchgate.net |
Combinations with Other Antioxidants in Model Systems
The synergistic potential of this compound is not limited to botanical extracts. Research has explored its combination with other well-known antioxidants in various model systems, suggesting a broader applicability of its synergistic action. For instance, studies have investigated the association of DMC with spirulina in sunscreens, demonstrating improved skin barrier function and other benefits. researchgate.net The principle of combining antioxidants to enhance their efficacy is a recognized strategy for combating oxidative stress. researchgate.net
Assessment of Enhanced Cellular Protection in Co-treated Models
The synergistic interactions observed at the enzymatic level translate to enhanced cellular protection in co-treated models. The combination of this compound and Turmeric Root Extract at a 1:1 ratio has been shown to effectively attenuate UV-induced oxidative damage in HaCaT cells. nih.govnih.gov This protection is a direct result of the boosted endogenous antioxidant enzyme activity. nih.gov By neutralizing excessive ROS, this combination helps prevent damage to vital cellular components like proteins, lipids, and DNA. nih.govresearchgate.net The enhanced protection helps to maintain the integrity of cellular membranes and can mitigate the inflammatory responses often triggered by oxidative stress. nih.govresearchgate.net
Advanced Delivery Systems and Formulation Research Academic Perspectives
Development and Characterization of Nanoparticle-Based Delivery Systems (e.g., Solid Lipid Nanoparticles)
The encapsulation of active compounds like Dimethylmethoxy chromanol into nanoparticle-based systems is a key strategy to overcome challenges such as low solubility and instability. researchgate.net Solid Lipid Nanoparticles (SLNs) have emerged as a promising carrier for lipophilic antioxidants. nih.gov
One notable study focused on the development of a sunscreen formulation incorporating this compound loaded into SLNs. nih.gov The research aimed to determine if the addition of antioxidants within a nanoparticle delivery system could enhance the photoprotective effects of the sunscreen. nih.gov The SLNs were developed and characterized for their physical and chemical properties. nih.gov The study found that the sunscreen formulation containing the DMC-loaded SLNs was stable and demonstrated good UVA protection and an in vivo SPF of 30. nih.gov The use of SLNs as a delivery vehicle was crucial in this formulation, as it can help protect the antioxidant from degradation and potentially enhance its penetration into the skin. researchgate.netnih.gov
The characterization of such nanoparticle systems typically involves analyzing particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency. dp.tech These parameters are critical in determining the stability and potential in vivo behavior of the formulation.
Strategies for Enhancing Compound Stability within Research Formulations
The inherent instability of many antioxidant compounds when exposed to light, air, and certain formulation ingredients is a significant hurdle in product development. myskinrecipes.comresearchgate.net Research into strategies for enhancing the stability of this compound within formulations is therefore of paramount importance.
Key strategies investigated in academic research include:
Encapsulation: As discussed previously, incorporating DMC into nanocarriers like SLNs can physically protect it from pro-oxidative environmental factors. researchgate.netnih.gov
Esterification: The use of an esterified form of the chromanol, such as Dimethylmethoxy Chromanyl Palmitate, is another strategy to protect the active core from oxidation and extend its shelf life compared to the free form. mobelbiochem.com
Formulation Base Considerations: The choice of the formulation base is critical. Anhydrous (water-free) systems or oil-based formulations can provide a more stable environment for lipophilic compounds like DMC. mobelbiochem.comcosmeticsandtoiletries.com Additionally, avoiding pro-oxidant ingredients and incorporating chelating agents can prevent metal-catalyzed oxidation.
Experimental approaches to evaluate stability often involve accelerated aging tests, where formulations are stored at elevated temperatures and humidity for extended periods, followed by analysis of the active compound's concentration, typically via High-Performance Liquid Chromatography (HPLC).
Investigation of Permeation and Distribution in Ex Vivo Tissue Models (e.g., Franz Diffusion Cells)
To be effective, topically applied compounds must penetrate the stratum corneum and reach their target site within the skin. Ex vivo tissue models, particularly using Franz diffusion cells, are a standard methodology for investigating the permeation and distribution of active ingredients. labindia-analytical.comnih.gov These studies typically utilize excised human or animal skin (such as porcine skin) as a membrane. researchgate.net
A study investigating the singlet oxygen quenching ability of this compound utilized ex vivo porcine skin. researchgate.net The research demonstrated a significant reduction in the lifetime and emission intensity of singlet oxygen when the skin samples were treated with DMC, confirming its potent antioxidant activity within a tissue matrix. researchgate.net While this study focused on the compound's activity, the use of an ex vivo model implies its ability to penetrate the skin to some extent.
Franz diffusion cell experiments allow researchers to quantify the amount of a compound that permeates through the skin over time. nih.gov This data is crucial for understanding the bioavailability of the compound from a specific formulation. The design of these experiments, including the choice of the receptor medium, is critical for obtaining meaningful and discriminating results. nih.gov
Compatibility and Interaction Studies with Base Formulations in Research Settings
Ensuring the compatibility of this compound with other ingredients in a formulation is essential for creating a stable and effective product. chenlangbio.comcosmeticsandtoiletries.com Interaction studies in a research setting aim to identify any potential incompatibilities that could lead to the degradation of the active ingredient or a loss of formulation integrity.
This compound is noted to be soluble in oil and compatible with a range of cosmetic ingredients, making it suitable for emulsions, water-resistant formulations, and anhydrous systems. myskinrecipes.comcosmeticsandtoiletries.com However, at higher concentrations, it can impart a sticky, resin-like texture to formulations, which is a significant formulation consideration. regimenlab.com This necessitates its use at low concentrations, typically between 0.01% and 0.05%. paulaschoice.nlregimenlab.com
Compatibility is often assessed through stability testing, where the physical and chemical characteristics of the formulation are monitored over time under various conditions. This includes observing changes in appearance, odor, viscosity, and pH, as well as quantifying the concentration of the active ingredient. nih.gov
Future Directions and Unexplored Research Avenues
Elucidation of Novel Molecular Targets and Binding Interactions
Future investigations should prioritize the identification and characterization of novel molecular targets for Dimethylmethoxy chromanol beyond its established role as a potent antioxidant. While its ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS) is a cornerstone of its function, the full spectrum of its interactions with cellular components remains largely uncharted. incidecoder.com Techniques such as affinity chromatography, mass spectrometry-based proteomics, and computational modeling could reveal specific protein binding partners. For example, understanding if and how DMC interacts with key enzymes involved in cellular signaling, such as kinases or phosphatases, could unveil new mechanisms of action. nih.gov Furthermore, exploring its binding affinity to specific receptors, including nuclear receptors, could provide insights into its potential to modulate gene expression. nih.gov
A comparative analysis of its binding interactions with those of other chromanol derivatives could also be highly informative. nih.gov By mapping these interactions, researchers can begin to construct a comprehensive "interactome" for DMC, providing a roadmap for its diverse biological effects.
In-depth Exploration of Uncharted Cellular Signaling Pathways
A critical area for future research is the comprehensive mapping of the cellular signaling pathways modulated by this compound. Current knowledge suggests that DMC can influence pathways like the nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (KEAP1) pathway, which is pivotal in the cellular antioxidant response. nih.gov Studies have shown that DMC can activate the Nrf2-KEAP1 pathway, leading to the upregulation of endogenous antioxidant enzymes. Additionally, its involvement in modulating the nuclear factor kappa-light-chain-enhancer of activated B-cells (NF-κB) pathway, a key regulator of inflammation, has been suggested. nih.gov
Future studies should employ transcriptomic and proteomic approaches to identify global changes in gene and protein expression in response to DMC treatment. This will help to uncover novel signaling cascades that are influenced by the compound. Investigating its effects on pathways related to cellular proliferation, apoptosis, and senescence will provide a more complete picture of its cellular impact. mdpi.com For instance, exploring its influence on mitogen-activated protein kinase (MAPK) signaling pathways could reveal its role in regulating cellular responses to stress and growth factors. mdpi.com
Development of Sophisticated In Vitro and Ex Vivo Models for Mechanistic Insights
To gain deeper mechanistic insights into the action of this compound, the development and utilization of more sophisticated in vitro and ex vivo models are paramount. While studies have utilized models like HaCaT cells and ex vivo porcine skin, future research would benefit from the use of three-dimensional (3D) skin equivalents and organ-on-a-chip technologies. nih.govresearchgate.netmyskinrecipes.com These models more accurately mimic the complex microenvironment of human skin, allowing for a more physiologically relevant assessment of DMC's effects. nih.gov
For instance, 3D skin models can be used to study the penetration of DMC through different skin layers and its impact on various cell types within the skin, such as keratinocytes, fibroblasts, and melanocytes. ifscc.org Organ-on-a-chip platforms could enable the investigation of its effects on skin under controlled microfluidic conditions, simulating blood flow and nutrient supply. Furthermore, engineered heart tissue models have been used to study the effects of chromanol compounds, suggesting a potential avenue for investigating the systemic effects of DMC derivatives. nih.govahajournals.org
Table 1: Advanced Models for this compound Research
| Model Type | Application for DMC Research | Potential Insights |
| 3D Skin Equivalents | Assess penetration, efficacy, and impact on various skin cell types. | More accurate representation of in vivo skin responses. |
| Organ-on-a-Chip | Investigate effects under controlled microfluidic conditions. | Real-time analysis of cellular responses and interactions. |
| Engineered Heart Tissue | Explore potential systemic effects and cardiotoxicity of derivatives. | Understanding of broader physiological impacts. |
Comprehensive Structure-Activity Relationship (SAR) Studies for Optimized Derivatives
Systematic structure-activity relationship (SAR) studies are essential for optimizing the therapeutic potential of this compound. By synthesizing and evaluating a library of DMC derivatives with modifications to the chromanol ring and side chain, researchers can identify key structural features responsible for its biological activity. nih.govrsc.org This knowledge can then be used to design novel analogs with enhanced potency, selectivity, and improved pharmacokinetic properties. researchgate.net
For example, SAR studies could focus on modifying the methoxy (B1213986) and methyl groups on the chromanol ring to investigate their influence on antioxidant capacity and interaction with specific molecular targets. nih.gov Alterations to the side chain could also be explored to modulate its lipophilicity and cellular uptake. rsc.org These studies, combining chemical synthesis with biological evaluation, will be instrumental in developing next-generation chromanol-based compounds for various applications. researchgate.net
Investigation of Epigenetic Modulation by this compound
An exciting and largely unexplored avenue of research is the potential for this compound to exert its effects through epigenetic mechanisms. Epigenetic modifications, such as DNA methylation and histone modifications, play a crucial role in regulating gene expression without altering the underlying DNA sequence. wikipedia.orgmdpi.comibe-unesco.org There is growing evidence that environmental factors and bioactive compounds can influence these epigenetic marks. nih.govheraldopenaccess.us
Future studies should investigate whether DMC can modulate the activity of enzymes involved in epigenetic regulation, such as DNA methyltransferases (DNMTs) and histone deacetylases (HDACs). nih.gov Research has shown that some antioxidants can influence global methylation and the expression of genes like DNMT1. nih.gov It is plausible that DMC, with its potent antioxidant properties, could similarly impact the epigenetic landscape. mdpi.com Investigating changes in DNA methylation patterns and histone acetylation or methylation status in genes related to inflammation, antioxidant defense, and cellular aging after DMC treatment could reveal a novel layer of its regulatory activity. wikipedia.orgmdpi.com
Role in Mitochondrial Redox Homeostasis beyond Direct Scavenging
While this compound is a known scavenger of reactive oxygen species, its role in mitochondrial redox homeostasis may extend beyond direct radical quenching. nih.govregimenlab.com Mitochondria are a major source of cellular ROS, and mitochondrial dysfunction is implicated in aging and various diseases. nih.gov Future research should explore the specific effects of DMC on mitochondrial function.
This includes investigating its impact on the mitochondrial respiratory chain complexes, mitochondrial membrane potential, and the production of mitochondrial ROS. researchgate.net Studies on related 6-chromanol derivatives have shown they can preserve mitochondrial network structure and activate mitochondrial complexes. researchgate.net It would be valuable to determine if DMC shares these properties. Furthermore, examining its influence on mitochondrial biogenesis and mitophagy (the selective removal of damaged mitochondria) could provide a more comprehensive understanding of its role in maintaining mitochondrial health. nih.gov
Interactions with the Skin Microbiome in Preclinical Settings
The skin microbiome plays a critical role in maintaining skin health and barrier function. A compelling future direction is to investigate the interactions between this compound and the diverse community of microorganisms residing on the skin. Preclinical studies using in vitro co-culture models of skin cells and representative skin microbes, or ex vivo skin explants, could provide initial insights.
Research should aim to determine whether DMC influences the growth and composition of key skin commensals and pathogens. For instance, does it selectively inhibit the growth of pathogenic bacteria while preserving beneficial species? Does it modulate the production of microbial metabolites that can impact skin health? Answering these questions could uncover a novel mechanism by which DMC contributes to skin protection and homeostasis, potentially through the modulation of the skin's microbial ecosystem. Some research has pointed to the ability of prebiotics to support friendly skin microorganisms, a concept that could be explored in relation to DMC. niod.com
Q & A
Q. What mechanisms underlie dimethylmethoxy chromanol's antioxidant activity compared to traditional antioxidants like vitamin E?
DMC scavenges reactive oxygen species (ROS), reactive nitrogen species (RNS), and carbonyl radicals, offering broader protection than vitamin E, which primarily targets lipid peroxidation. Its unique chromanol structure enhances electron donation capacity, neutralizing radicals like peroxynitrite linked to DNA damage and lipid peroxidation . Comparative studies show DMC exhibits 82-fold higher radical-neutralizing capacity than BHT and outperforms resveratrol in cell viability assays (80% improvement in oxidative stress models) .
Q. What experimental models are appropriate for quantifying DMC's antioxidant efficacy in skin cell systems?
- Human dermal fibroblasts : Use oxidative stress assays (e.g., H2O2-induced stress) to measure cell viability via MTT or Alamar Blue. DMC at 0.05% improved fibroblast viability by 80% compared to controls .
- Ex vivo models : Porcine skin exposed to singlet oxygen demonstrated DMC's ability to quench radicals in stratified tissues, validated via electron paramagnetic resonance (EPR) .
Q. What concentration ranges of DMC are effective in photoprotection studies?
DMC is effective at 0.01–0.05% in formulations. For example, sunscreens with 0.05% DMC showed significant reductions in UV-induced lipid peroxidation and DNA damage, comparable to higher doses of vitamin C or E .
Advanced Research Questions
Q. How does DMC's dual activity against RNS and ROS influence experimental design in aging-related studies?
Researchers should employ assays targeting both RNS (e.g., peroxynitrite generation via SIN-1) and ROS (e.g., superoxide via xanthine oxidase). DMC's inhibition of nitrotyrosine formation in skin models highlights its dual mechanism, requiring multi-parametric endpoints (e.g., immunofluorescence for protein nitration and lipid peroxidation markers) .
Q. How can researchers design stability studies to evaluate DMC's long-term antioxidant retention in cosmetic formulations?
- Accelerated aging tests : Store formulations at 40°C/75% RH for 3–6 months and measure DMC degradation via HPLC. Evidence shows DMC retains >90% activity under these conditions, unlike resveratrol, which degrades by 50% .
- Synergistic systems : Test DMC with chelators (e.g., EDTA) to prevent metal-catalyzed oxidation, enhancing stability in emulsions .
Q. What methodologies resolve contradictions in DMC's efficacy across different in vitro and ex vivo models?
Discrepancies often arise from radical generation methods (e.g., chemical vs. UV-induced). Standardize models using:
- UVB irradiation : Mimics solar exposure in ex vivo skin.
- Cell-free systems : Use ORAC (oxygen radical absorbance capacity) assays to isolate DMC's chemical scavenging ability, independent of cellular uptake variables .
Q. What methodological considerations are critical when translating in vitro DMC antioxidant data to in vivo or ex vivo models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
